molecular formula C16H17N9 B15118623 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine

Cat. No.: B15118623
M. Wt: 335.37 g/mol
InChI Key: LMLPDLPZSKAVOQ-UHFFFAOYSA-N
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Description

1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines imidazo[1,2-b]pyridazine and triazolo[4,3-b]pyridazine moieties, making it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine typically involves multistep reactions that include the formation of the imidazo[1,2-b]pyridazine and triazolo[4,3-b]pyridazine rings, followed by their coupling with piperazine. Key steps in the synthesis may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the compound and the reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{2-Methylimidazo[1,2-b]pyridazin-6-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine is unique due to its combination of two distinct heterocyclic moieties, which imparts a diverse range of chemical and biological properties. This structural complexity allows for the exploration of novel therapeutic applications and the development of new synthetic methodologies.

Properties

Molecular Formula

C16H17N9

Molecular Weight

335.37 g/mol

IUPAC Name

6-[4-(2-methylimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C16H17N9/c1-12-10-24-13(18-12)2-4-15(20-24)22-6-8-23(9-7-22)16-5-3-14-19-17-11-25(14)21-16/h2-5,10-11H,6-9H2,1H3

InChI Key

LMLPDLPZSKAVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)N3CCN(CC3)C4=NN5C=NN=C5C=C4

Origin of Product

United States

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